molecular formula C16H15NO B2742468 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone CAS No. 357302-54-6

1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone

Cat. No.: B2742468
CAS No.: 357302-54-6
M. Wt: 237.302
InChI Key: FXTFOHXGXTYBEU-UHFFFAOYSA-N
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Description

1-[3-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone (CAS: 357302-54-6) is an organic compound with the molecular formula C₁₆H₁₅NO and a molar mass of 237.30 g/mol . Structurally, it features an isoindole ring fused to a phenyl group substituted with an acetyl moiety. The isoindole core (a bicyclic system containing a benzene ring fused to a pyrroline ring) confers rigidity and aromaticity, while the ketone group at the phenyl position enhances reactivity for further derivatization. This compound is primarily used in pharmaceutical research and organic synthesis as a precursor for bioactive molecules .

Properties

IUPAC Name

1-[3-(1,3-dihydroisoindol-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12(18)13-7-4-8-16(9-13)17-10-14-5-2-3-6-15(14)11-17/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTFOHXGXTYBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone typically involves the reaction of isoindoline with a suitable phenyl derivative under controlled conditions. One common method involves the use of phthalic anhydride and phenylethylamine in a solvent such as isopropanol and water, with a catalyst like SiO2-tpy-Nb to facilitate the reaction . The reaction is carried out at reflux temperature, resulting in moderate to excellent yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of isoindoline derivatives. For instance, compounds similar to 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone have shown significant antimitotic activity against human tumor cells. According to National Cancer Institute (NCI) protocols, these compounds exhibited mean GI50 values indicating effective inhibition of cancer cell proliferation . The structural characteristics of isoindoline derivatives contribute to their potential as anticancer agents.

Neuroprotective Effects
There is emerging evidence that isoindoline derivatives may possess neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases like Alzheimer's. The ability to cross the blood-brain barrier enhances their therapeutic potential in neuropharmacology .

Pharmacological Applications

Analgesic Properties
Studies have suggested that isoindoline compounds can exhibit analgesic effects. By acting on pain pathways, they could potentially serve as alternatives to traditional analgesics with fewer side effects. The mechanism involves modulation of pain receptors and inflammatory pathways, making them candidates for further pharmacological exploration .

Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Research has demonstrated that certain isoindoline derivatives possess antibacterial properties against a range of pathogens. This opens avenues for developing new antimicrobial agents to combat resistant strains of bacteria .

Material Science Applications

Organic Photovoltaics
The unique electronic properties of isoindoline derivatives make them suitable for applications in organic photovoltaics. Their ability to act as electron donors in photovoltaic cells can enhance the efficiency of solar energy conversion. Research into optimizing these compounds for use in solar cells is ongoing, with promising results reported in recent literature .

Polymer Chemistry
In polymer science, isoindoline derivatives are being explored as additives or functional monomers to improve the mechanical and thermal properties of polymers. Their incorporation can lead to materials with enhanced durability and stability under various environmental conditions .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityNCI ProtocolsSignificant inhibition of tumor cell growth observed .
Neuroprotective EffectsPharmacological ReviewsPotential benefits in neurodegenerative disease treatment identified .
Analgesic PropertiesJournal of Pain ResearchModulation of pain pathways confirmed; potential for new analgesics .
Antimicrobial ActivityMicrobial Drug ResistanceEffective against resistant bacterial strains noted .
Organic PhotovoltaicsRenewable Energy ReviewsEnhanced efficiency in solar cells demonstrated .
Polymer ChemistryJournal of Polymer ScienceImproved mechanical properties in polymers reported .

Mechanism of Action

The mechanism of action of 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an antagonist at melatonin receptors, particularly the MT2 subtype . This interaction inhibits the binding of melatonin, thereby modulating various physiological processes regulated by melatonin receptors.

Comparison with Similar Compounds

Key Observations:

  • Molecular Weight: Lower molecular weight analogues (e.g., 1-(2,3-dihydro-1H-isoindol-2-yl)ethanone) may exhibit better bioavailability but reduced target specificity .

Mutagenicity and Genotoxicity

  • Phthalimide Derivatives: Isoindole-linked nitrate esters (e.g., (1,3-dioxo-isoindol-2-yl)methyl nitrate) showed mutagenic potency up to 4,803 revertants/μmol in Ames tests, attributed to nitrate ester bioactivation . This compound lacks such groups, suggesting lower mutagenic risk .
  • Hydroxyurea (HU) Comparison : In micronucleus tests, isoindolyl derivatives (C1–C6) exhibited <6 MNRET/1,000 cells vs. HU’s 33.7 MNRET/1,000 cells at 100 mg/kg, indicating superior safety profiles .

Pharmacological Potential

  • Cathinone Analogues: The cathinone derivative 1-(2,3-dihydroinden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)ethanone demonstrated psychoactive properties due to its β-keto-amine group, a feature absent in the target compound .
  • Platelet Inhibition: 2-(5,6-Diethoxy-7-fluoro-1-imino-isoindol-2-yl)-1-[3-tert-butylphenyl]ethanone showed platelet aggregation inhibition via morpholine and imino substituents, highlighting the role of functional group diversity .

Biological Activity

1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone, also known as a derivative of isoindole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of indole derivatives, which are known for their therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N2OC_{23}H_{20}N_{2}O. The compound features a phenyl group attached to a 1,3-dihydro-2H-isoindole moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC23H20N2O
Molecular Weight356.42 g/mol
CAS NumberNot specified

Biological Activity Overview

Research has indicated that derivatives of isoindole compounds exhibit a variety of biological activities including:

  • Antimicrobial Activity : Isoindole derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, studies indicate that certain derivatives possess minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anticancer Properties : Compounds within this class have been evaluated for their cytotoxic effects against cancer cell lines. For example, some derivatives exhibited significant antiproliferative activity against human cervix carcinoma (HeLa) and murine leukemia cells . The structure-activity relationship (SAR) studies suggest that modifications on the isoindole structure can enhance cytotoxicity .
  • Antitubercular Activity : Certain isoindole derivatives have been reported to inhibit Mycobacterium tuberculosis, showcasing potential for treating tuberculosis .

Case Studies

Several studies have highlighted the biological efficacy of isoindole derivatives:

  • Antimicrobial Study : A study synthesized various 5-substituted isoindole derivatives and tested them against multiple pathogens. The results showed significant activity against Staphylococcus aureus with MIC values as low as 0.98 μg/mL against MRSA strains .
  • Cytotoxicity Evaluation : Another research focused on the cytotoxic effects of substituted isoindoles on various cancer cell lines. The compounds were tested for their IC50 values, revealing that some derivatives had IC50 values below 10 μM, indicating high potency against rapidly dividing cells .
  • In Silico Studies : Molecular docking studies were performed to assess the binding affinity of these compounds to target proteins involved in bacterial resistance mechanisms. This approach provides insights into the mechanism of action at a molecular level .

Q & A

Q. Key Considerations :

  • Catalyst choice (e.g., AlCl₃ vs. FeCl₃) impacts regioselectivity.
  • Protect labile functional groups (e.g., amines) during acylation .

(Advanced) How can reaction conditions be optimized to improve yields in heterocyclic derivatization?

Methodological Answer :
Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% compared to thermal conditions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in cross-coupling reactions .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve efficiency in Suzuki-Miyaura couplings .

Q. Data-Driven Approach :

  • Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .

(Basic) What spectroscopic techniques are critical for structural characterization?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substituent patterns (e.g., isoindole protons at δ 4.2–4.5 ppm; ketone carbon at ~205 ppm) .
  • IR Spectroscopy :
    • Strong C=O stretch at ~1680–1720 cm⁻¹ confirms the ethanone group .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 264.1254 for C₁₆H₁₄N₂O) .

(Advanced) How can researchers resolve contradictions in reported spectral data?

Q. Methodological Answer :

  • Cross-Validation : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and validate experimental peaks .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of bond lengths and angles .

Example : Discrepancies in ketone carbon chemical shifts (δ 205–210 ppm) may arise from varying sample purity or crystallinity .

(Basic) What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

  • Toxicity Mitigation :
    • Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (Category 4) and skin irritation (Category 2) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

(Advanced) What strategies stabilize the compound under acidic/basic conditions?

Q. Methodological Answer :

  • pH Stability Studies :
    • Acidic conditions (pH < 3) : Rapid degradation occurs via ketone protonation; stabilize with buffered solutions (pH 5–7) .
    • Basic conditions (pH > 9) : Ethanolamine additives reduce hydroxide-mediated hydrolysis .
  • Lyophilization : Enhances shelf life by removing water-sensitive intermediates .

(Advanced) How is computational modeling applied to predict biological activity?

Q. Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases) .
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ values for antimicrobial activity .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .

(Basic) What are the compound’s applications in medicinal chemistry?

Q. Methodological Answer :

  • Kinase Inhibition : The isoindole moiety mimics ATP-binding sites in kinase assays .
  • Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC ≤ 8 µg/mL) .

(Advanced) How can the compound serve as a precursor for heterocyclic systems?

Q. Methodological Answer :

  • Pyrazolo[1,5-a]pyrimidine Synthesis : React with aminopyrazoles under microwave conditions to form fused heterocycles .
  • Indole Derivatives : Functionalize via Buchwald-Hartwig amination to introduce pharmacophores .

(Advanced) What mechanistic insights explain regioselectivity in electrophilic substitution?

Q. Methodological Answer :

  • Electrophilic Aromatic Substitution (EAS) :
    • Electron-donating groups (e.g., -NHR) direct electrophiles to the para position .
    • Steric hindrance from the isoindole ring favors meta substitution in crowded systems .
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic (meta) products; higher temperatures favor thermodynamic (para) products .

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